Cyclohexanesulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGOLOUIMTJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958013 | |
| Record name | Cyclohexanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-42-3 | |
| Record name | Cyclohexanesulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 368-42-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Applications in Advanced Organic Synthesis and Materials Science Research
Strategic Use as a Building Block in Complex Molecule Synthesis
The sulfonyl fluoride (B91410) group is exceptionally stable compared to other sulfonyl halides, being resistant to hydrolysis and reduction. mdpi.combldpharm.com This stability allows it to be carried through multi-step synthetic sequences, a critical feature for the synthesis of complex molecules. Cyclohexanesulfonyl fluoride serves as a robust building block, primarily through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry reaction. sigmaaldrich.combohrium.com
In this context, the compound is not typically used as a starting chiral template but rather as a "connector" piece. Its sulfonyl fluoride moiety can react with a wide range of nucleophiles, such as silyl (B83357) ethers and amines, to form highly stable sulfonate or sulfonamide linkages. nih.gov This allows for the modular assembly of complex architectures from simpler, pre-functionalized fragments. Researchers have developed facile methods for the synthesis of diverse aliphatic sulfonyl fluorides from abundant carboxylic acid feedstocks, which expands the toolkit for creating libraries of complex molecules for drug discovery and chemical biology. nih.gov The cyclohexyl group, in particular, can be used to introduce lipophilicity and specific conformational constraints into the target molecule.
Table 1: Representative SuFEx Reactions for Complex Molecule Assembly
| Reactant 1 | Reactant 2 | Linkage Formed | Key Characteristics |
|---|---|---|---|
| This compound | Aryl Silyl Ether | Sulfonate Ester | High stability, efficient formation. |
| This compound | Primary/Secondary Amine | Sulfonamide | Robust bond, common in medicinal chemistry. |
Integration into Ligation Chemistry Protocols
Ligation chemistry refers to the joining of molecular fragments with high efficiency and selectivity. This compound is an ideal substrate for SuFEx-based ligation protocols. nih.govresearchgate.net The SuFEx reaction is characterized by its high yield, tolerance of a wide range of functional groups, and often benign reaction conditions, sometimes even proceeding in aqueous environments. sigmaaldrich.com
The core of this application is the reaction of the sulfonyl fluoride with a nucleophile, which creates a stable covalent link. This has been used to:
Connect drug fragments: Two different molecules can be joined to create a new conjugate with combined properties. researchgate.net
Modify peptides: The sulfonyl fluoride can react with nucleophilic side chains of amino acids (like lysine) to attach labels or other functional groups to peptides. nih.gov
Surface functionalization: Molecules containing a this compound group can be used to modify the surface of materials that have been pre-treated to expose nucleophilic sites.
The reliability of the SuFEx reaction makes it a powerful tool for creating complex systems where precise control over connectivity is paramount. sigmaaldrich.comnih.gov
Development of Functional Polymers and High-Performance Materials
The stability and reliable reactivity of the S-F bond have made sulfonyl fluorides, including this compound, valuable components in the synthesis of advanced polymers. mdpi.comnih.gov
This compound can be incorporated into polymers through two main strategies: polymerization of a monomer containing the this compound moiety or post-polymerization modification.
Step-Growth Polymerization: Bifunctional monomers containing sulfonyl fluoride groups can undergo SuFEx polymerization with bifunctional nucleophiles (like bis-silyl ethers) to produce high molecular weight polysulfonates. nih.gov While specific examples using a difunctionalized cyclohexane (B81311) are less common in literature than aromatic counterparts, the principle allows for the creation of aliphatic polysulfonates where the cyclohexane unit would form part of the polymer backbone, imparting flexibility and specific thermal properties. These polymers are noted for their exceptional mechanical properties and high chemical stability. nih.govresearchgate.net
Post-Polymerization Modification (PPM): A more common approach involves synthesizing a polymer with pendant groups that can be converted to or already contain sulfonyl fluoride moieties. For example, a polymer derived from a norbornene derivative containing a sulfonyl fluoride was modified using SuFEx click reactions with various silyl ethers, achieving quantitative conversion. digitellinc.com Similarly, poly(4-vinylbenzenesulfonyl fluoride) has been exhaustively modified with amines and phenols. chemrxiv.orgchemrxiv.org This PPM approach allows for the creation of a wide variety of functional polymers from a single parent polymer, where a this compound derivative could be attached to impart specific properties.
Fluorinated materials are known for their unique properties, including high thermal and chemical resistance, low surface energy, and hydrophobicity. researchgate.net Incorporating the sulfonyl fluoride group and the associated fluorinated linkages into polymers contributes to these characteristics.
Coatings: Polymers containing the highly polar sulfonyl group can exhibit strong adhesion, while the fluorinated components provide a low-energy, repellent surface. Materials derived from SuFEx chemistry could be applied as protective coatings that are resistant to chemical attack and environmental degradation. researchgate.net
High-Performance Lubricants: The inherent stability of fluoropolymers makes them suitable for use in extreme temperature and pressure environments. agc.com While specific lubricant applications of this compound-derived polymers are not extensively documented, the synthesis of polysulfonates and polysulfates via SuFEx chemistry opens a pathway to new classes of high-stability fluids and greases. nih.gov
Utility in Chemical Biology as Research Tools
The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology due to its ideal balance of stability in biological media and its ability to react covalently with specific amino acid residues in proteins. rsc.orgscispace.com
Targeted covalent inhibitors offer advantages over non-covalent drugs, including higher potency and prolonged duration of action. rsc.org Historically, covalent drug discovery has focused on targeting the nucleophilic thiol group of cysteine residues. However, many proteins lack a targetable cysteine in their binding sites.
Sulfonyl fluorides have emerged as a key technology to overcome this limitation by enabling the targeting of other nucleophilic amino acids. rsc.orgnih.gov A probe molecule is typically designed with a recognition element that directs it to a specific protein's binding site, and the this compound acts as the electrophilic "warhead" that forms the covalent bond.
Key features of sulfonyl fluoride probes include:
Multi-Residue Targeting: They have been shown to covalently modify not only the catalytic serine of proteases but also context-specific tyrosine, lysine, threonine, and histidine residues. rsc.orgrsc.orgnih.gov
Chemoproteomics: These probes are used in activity-based protein profiling (ABPP) to map the "ligandable proteome." nih.gov By using a probe with a reporter tag (like biotin (B1667282) or a fluorophore), researchers can identify new drug targets and study protein function on a global scale. core.ac.uk For instance, sulfonyl fluoride probes have been used to selectively label functional tyrosines in glutathione (B108866) transferases (GSTs). core.ac.uknih.gov
Expanding the Druggable Proteome: The ability to target residues beyond cysteine significantly expands the range of proteins that can be modulated with covalent small molecules, opening up new therapeutic possibilities for targets previously considered "undruggable." nih.govnih.gov
Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
| Amino Acid | Nucleophilic Group | Relevance in Proteome |
|---|---|---|
| Serine | Hydroxyl (-OH) | Common in enzyme active sites (e.g., proteases). nih.gov |
| Threonine | Hydroxyl (-OH) | Similar to serine, found in catalytic sites. rsc.org |
| Tyrosine | Phenolic Hydroxyl | Important in signaling; can be targeted in kinases. nih.govnih.gov |
| Lysine | Amine (-NH2) | Abundant on protein surfaces and in binding pockets. nih.gov |
Development of Bifunctional Reagents for Biological Studies
This compound is a valuable building block in the development of bifunctional reagents for chemical biology and medicinal chemistry. These reagents are designed with two distinct functional components to probe complex biological systems. The utility of this compound in this context is primarily due to the unique reactivity of the sulfonyl fluoride group.
The sulfonyl fluoride moiety acts as a covalent "warhead" that can form stable bonds with specific amino acid residues in proteins. This covalent interaction is highly selective for certain nucleophilic residues, such as serine, threonine, and lysine, under physiological conditions. The cyclohexyl group, on the other hand, provides a chemically inert and rigid scaffold. This scaffold can be functionalized with a second chemical entity, such as a reporter molecule (e.g., a fluorophore or a biotin tag) or a targeting ligand that directs the entire reagent to a specific protein or cellular location.
The development of such bifunctional probes allows for a range of biological studies. For instance, by attaching a fluorescent dye to the cyclohexyl ring of a this compound derivative, researchers can visualize the localization of a target protein within a cell. Similarly, incorporating a biotin tag enables the affinity purification of the target protein and its binding partners for further analysis.
| Component | Function | Examples of Application |
| This compound | Covalent modification of target proteins | Activity-based protein profiling, Target identification and validation |
| Linker/Scaffold (Cyclohexyl group) | Connection of the warhead to the reporter/targeting group | Spatially separates the functional components |
| Reporter/Targeting Group | Detection or specific delivery | Fluorescent dyes, Biotin tags, Photoaffinity labels |
Role as an Intermediate in Industrial Chemical Processes
This compound serves as a key intermediate in various industrial chemical processes, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the stability and selective reactivity of the sulfonyl fluoride group, which allows for its incorporation into complex molecular architectures.
In industrial settings, this compound is often employed as a precursor to introduce the cyclohexylsulfonyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions where the fluoride ion is displaced by a nucleophile, such as an amine, alcohol, or thiol. The resulting sulfonamides, sulfonate esters, and thioethers are common structural motifs in a wide range of biologically active compounds.
The industrial appeal of this compound is enhanced by its relative stability compared to other sulfonyl halides, such as sulfonyl chlorides. This stability translates to safer handling and storage, as well as greater compatibility with a broader range of reaction conditions and functional groups.
| Industrial Process | Role of this compound | Resulting Product Class |
| Pharmaceutical Synthesis | Intermediate for introducing the cyclohexylsulfonyl group | Sulfonamide-containing drugs, Sulfonate ester prodrugs |
| Agrochemical Synthesis | Precursor for bioactive molecules | Herbicides, Pesticides, Fungicides |
| Specialty Chemical Production | Building block for functional materials | Polymers, Surfactants |
Computational and Theoretical Studies on Cyclohexanesulfonyl Fluoride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of molecules like cyclohexanesulfonyl fluoride (B91410). rsc.orgmdpi.comvideleaf.com These methods allow for the precise calculation of molecular geometries, electronic properties, and reactivity descriptors.
DFT methods, such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311G+(d,p), are commonly used to optimize molecular structures and perform analyses of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO). nih.gov For sulfonyl fluorides, these calculations are crucial for understanding the stability of the S-F bond. For instance, high-level thermochemical protocols like W1w have been used to determine the gas-phase homolytic S-F bond dissociation energies (BDEs) for a range of sulfenyl-type fluorides, providing benchmark data for assessing the performance of various DFT functionals. researchgate.net The M06-2X functional has shown excellent performance for calculating these BDEs. researchgate.net
Key electronic properties derived from quantum chemical calculations that inform reactivity include:
HOMO-LUMO Energy Gap: A smaller gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity. videleaf.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic sites (positive potential, prone to nucleophilic attack) and nucleophilic sites (negative potential). For cyclohexanesulfonyl fluoride, the sulfur atom is the primary electrophilic center.
NBO Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence conformational stability and reactivity.
| Property | Description | Relevance to this compound |
| Bond Dissociation Energy (S-F) | Energy required to break the sulfur-fluorine bond homolytically. | Indicates the thermal stability and inertness of the sulfonyl fluoride group. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A key indicator of chemical reactivity and kinetic stability. videleaf.com |
| Mulliken/NBO Charges | Calculated partial atomic charges on each atom in the molecule. | Quantifies the electrophilicity of the sulfur atom and the polarity of the S-F and S-O bonds. emerginginvestigators.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility in polar solvents. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound in various environments. escholarship.org These simulations model the atomic motions of a system over time, offering insights into conformational preferences, structural flexibility, and intermolecular interactions. nih.gov
For this compound, the primary conformational flexibility arises from the chair conformation of the cyclohexane (B81311) ring and the rotation around the C-S bond. The sulfonyl fluoride group can exist in either an axial or equatorial position. MD simulations, often combined with enhanced sampling techniques, can map the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov
Computational studies on related fluorinated cyclic systems and sulfonyl compounds have revealed key factors governing their conformation:
Anomeric Effects: In fluorosulfonyl azide (B81097), DFT calculations showed a preference for a gauche conformation where the azide group is nearly eclipsed with one of the sulfonyl S=O bonds, a phenomenon attributed to anomeric effects. researchgate.net
Stereoelectronic Effects: The introduction of fluorine atoms can dramatically alter the secondary structure of cyclic molecules, with specific stereoisomers favoring distinct conformations. nih.gov This is often driven by stabilizing hyperconjugative interactions or destabilizing dipolar repulsions.
Solvent Effects: The polarity of the solvent can significantly influence conformational equilibria. MD simulations in explicit solvent models are crucial for accurately capturing these environmental effects. escholarship.org
| Conformer | SO₂F Position | Relative Stability | Key Influencing Factors |
| Chair-Equatorial | Equatorial | Generally more stable | Lower steric hindrance (A-value) |
| Chair-Axial | Axial | Generally less stable | 1,3-diaxial interactions |
| Twist-Boat | - | High energy intermediate | Transition state between chair forms |
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the reaction pathways for the synthesis and reactions of sulfonyl fluorides. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms, determine activation energies, and predict reaction kinetics. nih.gov
One of the most common synthetic routes to sulfonyl fluorides is the halogen exchange of corresponding sulfonyl chlorides. mdpi.comnih.gov Theoretical calculations can model this nucleophilic substitution reaction, identifying the transition state and the influence of the fluoride source (e.g., KF) and solvent.
Recent computational studies have explored more complex catalytic pathways. For example, a comprehensive DFT investigation into the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides from arylboronic acids and SO₂ detailed a three-stage mechanism: nih.gov
Transmetallation: Formation of a Bi(III)-aryl intermediate.
SO₂ Insertion: Insertion of sulfur dioxide into the Bi-C bond.
Oxidation/Fluorination: Subsequent reaction to yield the final aryl sulfonyl fluoride product and regenerate the catalyst.
These studies calculate the Gibbs free energy profile for the entire catalytic cycle, identifying the rate-determining step and providing a rationale for the observed reactivity and selectivity. nih.gov Such theoretical predictions are vital for optimizing reaction conditions and designing more efficient catalysts. nih.gov
Computational Elucidation of Structure-Reactivity Relationships
The unique balance of stability and reactivity is a hallmark of the sulfonyl fluoride moiety, making it a valuable functional group in chemical biology and drug discovery. enamine.netsigmaaldrich.comresearchgate.net Computational methods are essential for elucidating the structure-activity relationships (SAR) and structure-reactivity relationships that govern its behavior. rsc.orgnih.gov
Sulfonyl fluorides act as covalent inhibitors by reacting with nucleophilic amino acid residues (like serine, tyrosine, or lysine) in protein binding pockets. rsc.orgnih.gov Computational docking and covalent docking simulations can predict the binding mode of a sulfonyl fluoride-containing ligand within a target protein. nih.gov These models help rationalize why certain molecular scaffolds are effective inhibitors while others are not.
Key aspects of structure-reactivity relationships for sulfonyl fluorides include:
Electrophilicity of the Sulfur Atom: The reactivity of the sulfonyl fluoride group is directly related to the electrophilicity of the sulfur center. Computational studies show that fluorination at positions alpha to the sulfone group can significantly alter the oxidation potential and reactivity. iaea.orgresearchgate.net
Hydrolytic Stability: While reactive toward strong nucleophiles, sulfonyl fluorides are notably stable to hydrolysis. enamine.net Quantum chemical calculations can model the reaction pathway for hydrolysis to understand the high activation barrier that confers this stability.
Pendant Group Effects: The nature of the group attached to the sulfonyl fluoride (e.g., cyclohexyl) modulates its reactivity. Structure-based drug design uses computational insights to tune the reactivity of the sulfonyl fluoride "warhead" for selective modification of specific protein targets. rsc.org
Comparative Studies with Fluorinated Analogues and Related Compounds
Comparison with Cyclohexanesulfonyl Chloride: A direct computational comparison would reveal differences in the S-X (X=F, Cl) bond length, bond strength, and the electrophilicity of the sulfur atom. The S-F bond is significantly stronger and less polarized than the S-Cl bond, making sulfonyl fluorides more stable and less prone to hydrolysis than sulfonyl chlorides. sigmaaldrich.com This enhanced stability is a key advantage in many applications. nih.gov
Comparison with Fluorosulfates: Computational studies comparing sulfonyl fluorides with fluorosulfates (R-O-SO₂F) show that the intervening oxygen atom in fluorosulfates reduces the electrophilicity of the sulfur center through resonance donation. nih.gov This makes fluorosulfates generally less reactive than their sulfonyl fluoride counterparts. rsc.org
Effect of Fluorination: Comparing fluorinated and non-fluorinated sulfones via quantum chemical calculations has shown that the effect of fluorination on oxidation stability is complex and depends on the position of the fluorine atoms. iaea.orgresearchgate.net While fluorination can enhance oxidative stability, placing a trifluoromethyl group alpha to the sulfone can, in some contexts, actually reduce the oxidation potential of certain complexes. iaea.orgresearchgate.net This demonstrates the nuanced electronic effects that fluorination imparts, which can be effectively modeled and understood through computation. emerginginvestigators.org
Synthesis and Reactivity of Cyclohexanesulfonyl Fluoride Derivatives and Analogues
Synthesis of Substituted Cyclohexanesulfonyl Fluorides
The synthesis of substituted cyclohexanesulfonyl fluorides, as a class of aliphatic sulfonyl fluorides, can be achieved through several established synthetic routes, often adapted from general methods for preparing sulfonyl fluorides. rhhz.net The primary strategies involve the conversion of more readily available sulfur-containing functional groups, such as sulfonyl chlorides, sulfonic acids, thiols, and sulfonamides. rhhz.netmdpi.com
A prevalent and traditional method is the halogen exchange reaction of a corresponding cyclohexanesulfonyl chloride with a fluoride (B91410) salt. nih.gov To improve efficiency and yield, particularly under mild conditions, reagents like potassium bifluoride (KHF₂) have been employed, which can effectively convert alkyl sulfonyl chlorides into their fluoride counterparts without significant hydrolysis of the product. rhhz.net
Modern synthetic protocols have expanded the range of accessible starting materials. For instance, cyclohexanethiols or their corresponding disulfides can be converted to cyclohexanesulfonyl fluorides through electrochemical oxidative coupling in the presence of a fluoride source like potassium fluoride (KF). nih.gov This method is noted for its mild conditions. nih.gov Another approach involves the direct conversion of sulfonic acids or their salts. This can be accomplished through a two-step, one-pot procedure involving chlorination with a reagent like cyanuric chloride, followed by a chlorine-fluorine exchange. rhhz.net Furthermore, densely functionalized primary sulfonamides can be transformed into sulfonyl fluorides using a pyrylium (B1242799) salt and magnesium chloride to generate the sulfonyl chloride in situ, which is then converted to the fluoride with potassium fluoride. rhhz.netresearchgate.net
The table below summarizes common synthetic pathways applicable to the synthesis of substituted cyclohexanesulfonyl fluorides.
| Starting Material | Key Reagents | Description |
| Cyclohexanesulfonyl Chloride | KF, KHF₂, or TBAF(t-BuOH)₄ | A classic halogen exchange (F-Cl exchange) reaction. The use of potassium bifluoride or tetra-n-butylammonium fluoride complexes offers mild reaction conditions. rhhz.net |
| Cyclohexanethiol or Disulfide | Electrochemical Oxidation, KF | An environmentally benign electrochemical approach using an inexpensive fluoride source, avoiding harsh oxidants. nih.gov |
| Cyclohexanesulfonic Acid or Sulfonate | Cyanuric Chloride, then KF | A one-pot method involving in situ formation of the sulfonyl chloride followed by fluorine exchange. rhhz.net |
| Cyclohexanesulfonamide | Pyrylium salt, MgCl₂, then KF | A mild protocol that allows for the conversion of complex and densely functionalized primary sulfonamides. rhhz.netresearchgate.net |
Comparative Analysis of Reactivity and Stability: Aliphatic vs. Aromatic Sulfonyl Fluorides
The reactivity and stability of sulfonyl fluorides are significantly influenced by whether the sulfonyl group is attached to an aliphatic or an aromatic scaffold. Cyclohexanesulfonyl fluoride, an aliphatic sulfonyl fluoride, exhibits distinct characteristics when compared to its aromatic counterparts like benzenesulfonyl fluoride. nih.govnih.gov
Stability: Aromatic sulfonyl fluorides are generally characterized by high chemical stability. nih.gov They are resilient to oxidation, reduction, and strong acids. nih.gov This stability is attributed to the strong sulfur-fluorine bond and the electronic stabilization provided by the aromatic ring. In contrast, aliphatic sulfonyl fluorides are typically less stable, particularly in the presence of bases. nih.govnih.gov The primary pathway for decomposition of aliphatic sulfonyl fluorides containing α-protons is through base-mediated elimination to form a highly reactive sulfene (B1252967) intermediate. nih.govnih.gov This incompatibility with strong bases can limit their application in certain synthetic contexts. nih.gov
Reactivity: The reactivity of the sulfonyl fluoride group lies in the electrophilicity of the sulfur(VI) center. While the S-F bond is strong, the sulfur atom can be attacked by nucleophiles under specific conditions. nih.gov In aromatic sulfonyl fluorides, the reactivity can be tuned by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more reactive, while electron-donating groups have the opposite effect.
Aliphatic sulfonyl fluorides are considered excellent agents for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry due to their moderate reactivity. enamine.net They possess a unique balance where they are stable enough to be handled, even in aqueous buffers, yet reactive enough to form covalent bonds with nucleophilic residues on biomolecules, making them valuable as chemical probes and inhibitors. nih.govenamine.net This latent reactivity allows them to be selectively activated under specific conditions. nih.gov
The following table provides a comparative overview of the key properties.
| Property | Aliphatic Sulfonyl Fluorides (e.g., this compound) | Aromatic Sulfonyl Fluorides (e.g., Benzenesulfonyl fluoride) |
| General Stability | Moderately stable; resistant to hydrolysis under physiological conditions. researchgate.net | Highly stable; resilient to a wide range of chemical conditions. nih.govnih.gov |
| Stability to Base | Prone to elimination via a sulfene intermediate in the presence of strong bases. nih.govnih.gov | Generally stable, though reactivity can be influenced by strong nucleophiles. |
| Primary Decomposition Pathway | β-elimination of HF to form sulfenes. nih.gov | Generally requires harsh conditions for decomposition. |
| Reactivity Tuning | Primarily influenced by steric hindrance around the sulfur center. | Can be finely tuned by electronic effects (electron-withdrawing/donating groups) on the aryl ring. nih.gov |
| Key Application Feature | Balance of stability and reactivity makes them useful as covalent probes in chemical biology. nih.govenamine.net | High stability and tunable reactivity make them versatile building blocks in synthesis and materials science. nih.gov |
Research on Heterocyclic Sulfonyl Fluoride Analogues
Research into heterocyclic sulfonyl fluoride analogues, where the cyclohexyl ring is replaced by a heterocyclic system, has grown significantly due to their applications in medicinal chemistry and drug discovery. researchgate.net These compounds combine the unique reactivity of the sulfonyl fluoride group with the diverse biological activities associated with heterocyclic scaffolds. researchgate.netresearchgate.net
A variety of synthetic methods have been developed to access these important molecules. For example, a sulfur-functionalized aminoacrolein derivative has been used as a versatile reagent for the efficient synthesis of heterocyclic sulfonyl chlorides, which can then be converted to the more stable sulfonyl fluorides. nih.gov This strategy has provided access to pyrazole, pyrimidine, and pyridine (B92270) sulfonyl fluorides, whose corresponding sulfonyl chlorides often lack chemical stability. nih.gov
Another area of focus is the synthesis of saturated heterocyclic aminosulfonyl fluorides. These have been prepared as stable hydrochloride salts and used in the protecting-group-free synthesis of a diverse range of sulfonamides. researchgate.net The nitrogen atom within the heterocyclic ring can be modified through acylation, arylation, or reductive amination while the sulfonyl fluoride group remains intact, showcasing the group's utility as a stable handle for further functionalization. researchgate.net
The construction of triazole-containing sulfonyl fluorides has also been explored. A metal-free method for the regioselective synthesis of 4-fluorosulfonyl 1,2,3-triazoles was developed using a bromovinylsulfonyl fluoride building block and organic azides. researchgate.net This approach highlights the modularity and efficiency achievable in constructing complex heterocyclic sulfonyl fluorides. The incorporation of the sulfonyl fluoride moiety into heterocyclic skeletons is a key strategy for enhancing or conferring new biological activities to molecules. researchgate.net
Investigation of Functional Group Tolerance in Derivative Synthesis
The utility of a synthetic method is often defined by its tolerance for various functional groups, which is crucial for late-stage functionalization of complex molecules in fields like drug discovery. rhhz.net Modern methods for the synthesis of sulfonyl fluorides, including aliphatic variants like this compound, have been developed with high functional group tolerance as a key objective. rhhz.netresearchgate.net
Several protocols demonstrate excellent chemoselectivity, allowing the sulfonyl fluoride group to be formed in the presence of sensitive functionalities. For example, the conversion of primary sulfonamides to sulfonyl fluorides using a pyrylium salt proceeds under mild conditions that are compatible with a wide array of functional groups. rhhz.netresearchgate.net Similarly, an electrochemical approach for synthesizing sulfonyl fluorides from thiols tolerates protected amines and various halogen substituents, which can be used for subsequent cross-coupling reactions. nih.gov
The development of palladium-catalyzed methods for C-H functionalization has also shown broad functional group tolerance. rhhz.net These reactions allow for the introduction of the sulfonyl fluoride group into molecules containing sensitive groups without requiring protecting groups. The table below lists functional groups that have been shown to be compatible with various modern sulfonyl fluoride synthesis protocols.
| Tolerated Functional Group | Example Synthetic Method |
| Carboxylic Acid (-COOH) | Conversion of sulfonamides via pyrylium salt activation. rhhz.net |
| Nitrile (-CN) | Conversion of sulfonamides via pyrylium salt activation. rhhz.net |
| Halogens (-Br, -Cl) | Electrochemical oxidation of thiols; Pd-catalyzed C-H activation. rhhz.netnih.gov |
| Protected Amines | Electrochemical oxidation of thiols. nih.gov |
| Esters | Rh-catalyzed annulation reactions. bohrium.com |
| Complex Pharmaceutical Scaffolds | Late-stage fluorosulfonylation via C-H activation or sulfonamide conversion. rhhz.net |
This high degree of functional group tolerance makes sulfonyl fluorides, including this compound derivatives, valuable and robust building blocks in organic synthesis.
Stereochemical Considerations in Derivative Synthesis and Chemical Transformations
Stereochemistry plays a critical role in the synthesis and reactivity of substituted this compound derivatives. The spatial arrangement of substituents on the cyclohexane (B81311) ring can influence reaction rates, product distributions, and the biological activity of the final molecules.
When synthesizing chiral, non-racemic this compound derivatives, it is essential to use methods that control or preserve the stereochemistry of the starting material. For reactions that involve creating or modifying the sulfonyl fluoride group itself from a chiral precursor, the stereochemical outcome at the sulfur center is a key consideration. For instance, in the synthesis of related chiral sulfonimidoyl fluorides, nucleophilic substitution at the sulfur center has been shown to proceed with inversion of stereochemistry. nih.gov This suggests that similar transformations to create chiral-at-sulfur cyclohexanesulfonyl fluorides would likely follow a similar stereochemical path. However, it is also noted that fluoride ions can promote racemization, a factor that must be controlled to maintain stereochemical integrity. nih.gov
Furthermore, the stereochemistry of the cyclohexane ring itself can direct subsequent reactions. The conformation of the ring (e.g., chair conformation with axial and equatorial substituents) can dictate the accessibility of the sulfonyl fluoride group to reagents and influence the stereochemical outcome of reactions at adjacent centers. For example, the introduction of functionality onto the cyclohexane ring via reactions like the fluorosulfenylation of alkenes proceeds with a distinct stereoselectivity (anti-addition), which can be used to build specific stereoisomers that are later oxidized to the corresponding sulfonyl fluoride. chemrxiv.orgnih.gov Control over the relative and absolute stereochemistry of substituents on the cyclohexane ring is therefore paramount for synthesizing specific, stereochemically pure derivatives.
Analytical Techniques and Characterization in Cyclohexanesulfonyl Fluoride Research
The definitive identification and characterization of cyclohexanesulfonyl fluoride (B91410) rely on a combination of modern analytical techniques. These methods provide crucial information about the compound's molecular structure, mass, and purity. The primary techniques employed in the research of sulfonyl fluorides include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods.
Q & A
Q. Advanced Research Focus
- Toxicity Profiling : Acute toxicity studies in model organisms (e.g., zebrafish) indicate neurotoxic potential at high concentrations. Always use fume hoods and PPE .
- Environmental Persistence : Fluorinated sulfonates are resistant to biodegradation. Mitigate contamination via neutralization with calcium hydroxide to precipitate sulfonate salts .
- Waste Disposal : Follow institutional protocols for fluorinated waste, as incineration may generate hydrogen fluoride gas .
How can this compound be utilized as a probe in chemical biology or enzyme inhibition studies?
Advanced Research Focus
Its sulfonyl fluoride group reacts selectively with serine hydrolases and proteases. Methodological steps include:
Activity-Based Protein Profiling (ABPP) : Incubate the compound with cell lysates, followed by click chemistry tagging with biotin-azide for pull-down assays .
IC50 Determination : Use fluorogenic substrates to measure enzyme inhibition kinetics.
X-Ray Crystallography : Resolve co-crystal structures to identify binding motifs .
What computational methods are effective in predicting the physicochemical properties of this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict bond dissociation energies and electrostatic potential maps.
- MD Simulations : Model solvation effects in aqueous or lipid environments to predict membrane permeability .
- QSAR Models : Corrogate substituent effects (e.g., fluorination patterns) on reactivity and bioavailability .
What strategies mitigate side reactions when this compound is used in multi-step syntheses?
Q. Advanced Research Focus
- Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) before sulfonylation .
- Sequential Addition : Introduce the sulfonyl fluoride moiety in the final step to avoid hydrolysis during earlier stages.
- Catalytic Additives : Use molecular sieves to absorb generated HF and shift equilibrium toward product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
